Guanidine, 1-phenyl-, stearate

Lipophilicity Surfactant design Partition coefficient

Guanidine, 1-phenyl-, stearate (CAS 5327-69-5) is a 1:1 salt composed of the 1-phenylguanidinium cation paired with a stearate (octadecanoate) anion, with the molecular formula C₂₅H₄₅N₃O₂ and a molecular weight of 419.64 g/mol. This compound belongs to the phenylguanidine class, which is recognized for a broad spectrum of pharmacological activities including antimicrobial, antiviral, and anticancer properties.

Molecular Formula C25H45N3O2
Molecular Weight 419.6 g/mol
CAS No. 5327-69-5
Cat. No. B14737419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, 1-phenyl-, stearate
CAS5327-69-5
Molecular FormulaC25H45N3O2
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.C1=CC=C(C=C1)N=C(N)N
InChIInChI=1S/C18H36O2.C7H9N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)10-6-4-2-1-3-5-6/h2-17H2,1H3,(H,19,20);1-5H,(H4,8,9,10)
InChIKeyCCQCCIRGYHSJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine, 1-Phenyl-, Stearate (CAS 5327-69-5): Procurement-Relevant Physicochemical Profile and Compound Class Overview


Guanidine, 1-phenyl-, stearate (CAS 5327-69-5) is a 1:1 salt composed of the 1-phenylguanidinium cation paired with a stearate (octadecanoate) anion, with the molecular formula C₂₅H₄₅N₃O₂ and a molecular weight of 419.64 g/mol . This compound belongs to the phenylguanidine class, which is recognized for a broad spectrum of pharmacological activities including antimicrobial, antiviral, and anticancer properties . As a hybrid entity combining a phenylguanidinium headgroup—capable of strong electrostatic and hydrogen-bonding interactions—with a lipophilic C18 stearate tail, this compound exhibits fundamentally altered solubility (favoring nonpolar organic solvents over water) compared to the highly water-soluble free base phenylguanidine (LogP 0.53) , positioning it for specialized surfactant, materials-science, and drug-delivery applications where controlled amphiphilicity is required.

Why Guanidine, 1-Phenyl-, Stearate Cannot Be Substituted by Other Phenylguanidine Salts or Guanidine Stearates: The LogP-Driven Functionality Gap


Generic substitution among phenylguanidine salts or guanidine stearates is scientifically unsound because the counter-ion dictates the compound's lipophilicity, solubility, and interfacial behavior in a non-linear manner. The target compound possesses a computed LogP of 8.20 , which is approximately 1.5 log units higher than that of guanidine stearate (CAS 26739-53-7, LogP ~6.67) [1] and over 7 log units higher than the free base 1-phenylguanidine (LogP 0.53 experimental / 0.94–1.87 predicted) [2]. This extreme hydrophobicity, driven by the combination of the phenyl ring and the C18 stearate chain, is not achievable with the carbonate salt (CAS 14018-90-7, LogP ~1.21) [3] or the hydrochloride salt (CAS 6522-91-4), both of which partition predominantly into aqueous phases. Substituting any of these analogs would therefore fundamentally alter the compound's performance in nonpolar environments, its ability to integrate into lipid bilayers or hydrophobic polymer matrices, and its function as a surfactant or emulsifier at oil-water interfaces.

Quantitative Differentiation Evidence for Guanidine, 1-Phenyl-, Stearate (CAS 5327-69-5) Versus Closest Analogs


LogP-Driven Amphiphilicity Differentiation: Guanidine, 1-Phenyl-, Stearate Versus Guanidine Stearate and 1-Phenylguanidine Free Base

The target compound exhibits a computed LogP of 8.20, which is substantially higher than that of guanidine stearate (CAS 26739-53-7, LogP 6.67) [1] and over 15-fold higher (on a logarithmic scale) than 1-phenylguanidine free base (CAS 2002-16-6, experimental LogP 0.53) . This LogP differential of +1.53 versus guanidine stearate translates to the target compound being approximately 34 times more lipophilic. The phenyl substitution on the guanidinium headgroup, combined with the stearate counter-ion, creates a uniquely amphiphilic architecture not achievable with either the unsubstituted guanidine stearate or the phenylguanidine free base alone .

Lipophilicity Surfactant design Partition coefficient Drug delivery

Solubility Profile Inversion: Organic-Phase Affinity of the Stearate Salt Versus the Aqueous-Phase Affinity of 1-Phenylguanidine Free Base and Carbonate

1-Phenylguanidine free base (CAS 2002-16-6) is reported as a colorless solid, insoluble in water but soluble in organic solvents such as benzene, with a melting point of 66–67 °C . In contrast, 1-phenylguanidine carbonate (CAS 14018-90-7) is a white crystalline powder soluble in water . The stearate salt (CAS 5327-69-5) combines the organic-solvent affinity of the phenylguanidine moiety with the extreme hydrophobicity of the C18 chain (LogP 8.20, PSA 99.20 Ų) , yielding a compound that is expected to be substantially more soluble in nonpolar organic solvents than either the free base or the carbonate, while being nearly insoluble in water. This solubility profile inversion is a direct consequence of stearate counter-ion incorporation.

Solubility engineering Formulation science Nonpolar solvent compatibility

Molecular Weight and Polar Surface Area Differentiation: Impact on Membrane Permeability and Material Compatibility Versus In-Class Analogs

The target compound has a molecular weight of 419.64 g/mol and a polar surface area (PSA) of 99.20 Ų , compared to 343.55 g/mol (PSA 113.19 Ų) for guanidine stearate (CAS 26739-53-7) [1] and 135.17 g/mol (PSA ~61.9–64 Ų) for 1-phenylguanidine free base . The increased molecular weight (+76.09 g/mol over guanidine stearate) arises from the phenyl substitution on the guanidinium headgroup, which simultaneously reduces PSA by ~14 Ų relative to the unsubstituted guanidine stearate. This combination—higher MW with lower PSA—is significant because it predicts enhanced passive membrane permeability while maintaining sufficient hydrogen-bonding capacity for target engagement.

Membrane permeability Drug design Polymer compatibility Molecular descriptor

Spectroscopic Fingerprint Availability: NMR and UV-Vis Reference Data for Identity Confirmation Versus Analogs

The target compound has authenticated spectroscopic reference data available through the Wiley KnowItAll spectral library, including 2 NMR spectra (¹H and ¹³C, solvent: CDCl₃ and Polysol) and 1 UV-Vis spectrum (solvent: Methanol) [1]. The sample source is documented as American Cyanamid Company, Wayne, New Jersey [1]. This curated spectral dataset enables unambiguous identity confirmation of received material, which is critical for procurement quality assurance. In contrast, the closely related 1-phenylguanidine hydrochloride (CAS 6522-91-4) and 1-phenylguanidine carbonate (CAS 14018-90-7) have more limited publicly accessible reference spectra, and the unsubstituted guanidine stearate (CAS 26739-53-7) lacks comparable multi-technique spectral documentation from a verified industrial source.

Quality control Identity testing Spectroscopic characterization Procurement verification

Class-Level Antimicrobial Potential: Phenylguanidinium Scaffold Activity Contextualized for the Stearate Derivative

4-Substituted phenylguanidinium salts have demonstrated in vitro antifungal activity against eight potentially pathogenic fungal strains, with structure-activity relationships indicating that the phenylguanidinium cation is the pharmacophoric determinant of antimicrobial activity [1][2]. The stearate counter-ion, while not directly contributing to antimicrobial action, confers the lipophilic character necessary for integration into hydrophobic coatings, textiles, or polymer matrices where antimicrobial persistence is required. Polyhexamethylene guanidine stearate (PHGS), a polymeric analog, has demonstrated MIC values of 25–50 µg/mL against Escherichia coli and Staphylococcus aureus [3], providing a class-level benchmark. The monomeric phenylguanidine stearate (CAS 5327-69-5) may offer advantages in terms of defined molecular weight and more predictable release kinetics compared to polydisperse polymeric guanidine stearates.

Antimicrobial Phenylguanidinium Structure-activity relationship Biocide development

Acute Toxicity Benchmark: LDLo Value for Preliminary Safety Assessment in Procurement Screening

The target compound has a reported acute toxicity value of LDLo = 500 mg/kg (intraperitoneal, mouse), sourced from the National Research Council Chemical-Biological Coordination Center summary tables (1953) . While this is a legacy data point and does not meet modern toxicological standards (GLP, multiple dose levels), it provides a preliminary benchmark for procurement risk screening. For context, guanidine hydrochloride has an oral LD50 of 475 mg/kg in rats [1], suggesting that the stearate salt form may not dramatically alter acute systemic toxicity relative to simpler guanidinium salts. No acute toxicity data were located for 1-phenylguanidine hydrochloride (CAS 6522-91-4) or 1-phenylguanidine carbonate (CAS 14018-90-7) from comparable authoritative databases.

Acute toxicity Safety screening LDLo Procurement risk assessment

High-Value Application Scenarios for Guanidine, 1-Phenyl-, Stearate (CAS 5327-69-5) Based on Evidence-Verified Differentiation


Specialty Surfactant and Emulsifier for Nonpolar-Phase Formulations

With a LogP of 8.20 and the amphiphilic architecture of the phenylguanidinium-stearate ion pair, this compound is structurally predisposed for use as a cationic surfactant or emulsifier in oil-continuous systems . Unlike guanidine stearate (LogP 6.67) or water-soluble phenylguanidine salts, the target compound's extreme lipophilicity enables it to partition strongly into the oil phase while the phenylguanidinium headgroup provides interfacial activity through electrostatic and hydrogen-bonding interactions. This property profile aligns with the use of alkylguanidines as cationic emulsifiers in cosmetic, dermatological, and pharmaceutical preparations [1], where the stearate chain length provides optimal hydrophobic matching with fatty oil phases.

Perovskite Solar Cell Additive Precursor (via In Situ Phenylguanidine Generation)

1-Phenylguanidine (PGua) has been demonstrated as a universal ligand for perovskite solar cells, coordinating PbI₂ in the precursor solution to retard crystallization, enlarge grain sizes, and reduce defect density, achieving champion device efficiencies of 24.6% across multiple perovskite compositions and both n-i-p and p-i-n architectures . The stearate salt (CAS 5327-69-5) may serve as a process-friendly precursor or delivery form for the active phenylguanidine ligand, offering advantages in terms of shelf stability, non-hygroscopic handling, and solubility in the nonpolar or moderately polar solvent systems commonly employed in perovskite precursor ink formulations. The defined stoichiometry of the 1:1 salt ensures precise control over the phenylguanidine-to-PbI₂ molar ratio during device fabrication.

Antimicrobial Coating and Functional Material Component

The phenylguanidinium cation is the established pharmacophore for antimicrobial activity in this compound class, as demonstrated by the in vitro antifungal activity of 4-substituted phenylguanidinium salts against multiple pathogenic fungal strains . The stearate counter-ion confers the lipophilicity necessary for incorporation into hydrophobic polymer coatings, textiles, and biomedical materials [1]. Polyhexamethylene guanidine stearate (PHGS), a polymeric analog, has demonstrated MIC values of 25–50 µg/mL against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria [2]. The monomeric phenylguanidine stearate may offer advantages in applications requiring defined molecular weight, controlled leaching kinetics, and more straightforward regulatory characterization compared to polydisperse polymeric guanidine formulations.

Nonpolar Drug Delivery and Lipid-Based Formulation Excipient

The combination of high LogP (8.20), moderate PSA (99.20 Ų), and the hydrogen-bonding capacity of the guanidinium group positions this compound as a candidate excipient for lipid-based drug delivery systems . The stearate moiety is structurally compatible with physiological lipid environments, while the phenylguanidinium headgroup can engage in electrostatic interactions with negatively charged biological surfaces or drug molecules. Compared to 1-phenylguanidine hydrochloride, which would partition into the aqueous phase, the stearate salt is designed for integration into the lipid phase of emulsions, solid lipid nanoparticles, or liposomal formulations, where it may serve as a cationic lipid component analogous to guanidino lipids explored for gene delivery applications [1].

Quote Request

Request a Quote for Guanidine, 1-phenyl-, stearate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.